N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide
CAS No.: 857041-66-8
Cat. No.: VC7669757
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8
* For research use only. Not for human or veterinary use.
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide - 857041-66-8](/images/structure/VC7669757.png)
Specification
CAS No. | 857041-66-8 |
---|---|
Molecular Formula | C14H15ClN2OS |
Molecular Weight | 294.8 |
IUPAC Name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide |
Standard InChI | InChI=1S/C14H15ClN2OS/c1-3-11-6-4-5-7-13(11)17(10(2)18)14-16-12(8-15)9-19-14/h4-7,9H,3,8H2,1-2H3 |
Standard InChI Key | HNEFOAPQQUUYRC-UHFFFAOYSA-N |
SMILES | CCC1=CC=CC=C1N(C2=NC(=CS2)CCl)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Identity
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide (CAS 857041-66-8 ) possesses the molecular formula C₁₄H₁₅ClN₂OS and a molecular weight of 294.5 g/mol. Its structural configuration includes:
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A thiazole ring substituted with a chloromethyl group at position 4.
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An N-(2-ethylphenyl)acetamide group linked to the thiazole’s position 2 nitrogen.
Key identifiers:
Property | Value | Source |
---|---|---|
SMILES | CCc1ccccc1N(c1scc(n1)CCl)C(=O)C | |
InChIKey | HNEFOAPQQUUYRC-UHFFFAOYSA-N | |
Canonical SMILES | CCc1ccccc1N(c1scc(n1)CCl)C(=O)C |
The chloromethyl group introduces electrophilic reactivity, while the ethylphenyl moiety contributes hydrophobic character .
Structural Analysis
X-ray crystallography data are unavailable, but computational modeling (e.g., Automated Topology Builder ) predicts a planar thiazole ring with the chloromethyl group oriented perpendicularly. The acetamide’s carbonyl oxygen forms hydrogen-bonding potential, critical for intermolecular interactions .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols are documented for this compound, analogous thiazole-acetamide derivatives are typically synthesized via:
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Condensation reactions between thiazole amines and acyl chlorides.
A closely related analog, N1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N1-(4-methylphenyl)acetamide (CAS 58905-46-7), is synthesized using hexamethylenetetramine in acetic acid under heating . Adapting this method, the target compound likely involves:
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Reacting 2-amino-4-(chloromethyl)thiazole with 2-ethylphenylacetyl chloride.
Hypothetical reaction scheme:
Yield optimization remains unreported, necessitating further empirical validation .
Physicochemical Properties
Basic Properties
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 294.5 g/mol | |
Solubility | Likely low in water; soluble in DMSO, DMF | |
Stability | Hydrolytically sensitive (Cl-CH₂ group) |
Spectroscopic Data
Supplier | Quantity Offered | Status (2025) |
---|---|---|
CymitQuimica | 1g – 500mg | Discontinued |
No active suppliers are listed in public databases, though custom synthesis may be feasible through contract laboratories .
Applications and Research Findings
Research Gaps
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No peer-reviewed studies specifically investigate this compound.
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Toxicity, pharmacokinetics, and mechanistic data are absent .
Comparative Analysis with Structural Analogs
The 2-ethyl group in the target compound balances lipophilicity and steric effects, potentially optimizing membrane permeability in bioactive contexts .
Future Perspectives
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